Product packaging for gltTBS protein(Cat. No.:CAS No. 148770-39-2)

gltTBS protein

Cat. No.: B1174860
CAS No.: 148770-39-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biological Significance of L-Glutamate Homeostasis in Prokaryotic Organisms

In prokaryotes, L-glutamate serves as a key metabolic intermediate, a precursor for the synthesis of other amino acids and nitrogenous compounds, and a primary source of carbon and nitrogen, particularly under nutrient-limiting conditions. acs.orgresearchgate.net Efficient transport systems are essential for scavenging external glutamate (B1630785) when needed and for regulating internal pools to support growth and metabolic processes. Dysregulation of glutamate homeostasis can impact various cellular functions, including energy production, nitrogen metabolism, and potentially signaling pathways.

Overview of Diverse Glutamate Transporter Families

Glutamate transport in both prokaryotic and eukaryotic organisms is mediated by a variety of transporter families, primarily belonging to the category of secondary active transporters. These proteins harness the energy stored in electrochemical gradients of ions (such as protons, sodium ions, or potassium ions) across the membrane to drive the uphill movement of glutamate against its concentration gradient. researchgate.netbahargroup.orgrug.nl The glutamate transporter family is large and widespread, encompassing bacterial, archaeal, and eukaryotic members, including mammalian excitatory amino acid transporters (EAATs) which are critical for clearing neurotransmitters from the synaptic cleft. nih.govnih.govasm.orgnih.gov While eukaryotic glutamate transporters typically couple glutamate uptake to the symport of multiple sodium ions and a proton, along with the counter-transport of a potassium ion, prokaryotic transporters often utilize either sodium ions or protons for symport and are generally independent of potassium ions. researchgate.netresearchgate.net

Based on substrate specificity, members of the glutamate transporter family can be broadly classified into groups such as C4-dicarboxylate transporters, glutamate/aspartate transporters, and neutral-amino-acid transporters. nih.gov

Identification and Contextualization of the GltT Protein Family within Bacillus Species

Within the bacterial domain, the GltT protein family represents a group of glutamate transporters found in various species, including those belonging to the Bacillus genus. These transporters are recognized as proton/sodium-glutamate symport proteins. expasy.orguniprot.org While some bacterial glutamate transporters, like GltP from Escherichia coli, primarily utilize protons for symport, GltT proteins from certain Bacillus species, including Bacillus stearothermophilus and Bacillus caldotenax, have demonstrated the ability to utilize both protons and sodium ions. acs.orgnih.govexpasy.orgacs.orgasm.org This cation coupling can vary between species and can even be influenced by expression conditions. acs.orgnih.govacs.org The GltT proteins are typically hydrophobic integral membrane proteins, estimated to contain around 10 to 12 transmembrane regions. expasy.orgasm.orgpsu.edu

Specific Focus on the GltTBs Protein from Bacillus stearothermophilus

The GltT protein from Bacillus stearothermophilus (GltTBs) is a well-studied example of a bacterial glutamate transporter. Bacillus stearothermophilus is a thermophilic bacterium, meaning it thrives at high temperatures. psu.eduuniprot.org This characteristic makes its proteins, including GltTBs, of particular interest for understanding thermostability mechanisms. GltTBs functions as a proton/sodium-glutamate symport protein, facilitating the uptake of L-glutamate. acs.orgnih.govexpasy.orgacs.orgasm.org Research indicates that GltTBs can utilize both protons and sodium ions as coupling cations, with a preference for sodium ions observed at elevated temperatures. acs.orgnih.govacs.org However, this sodium selectivity can be lost when the protein is expressed in a heterologous host like E. coli. acs.orgnih.govacs.org

GltTBs is a protein consisting of approximately 421 amino acid residues, with a calculated molecular weight of about 45 kDa. psu.edu However, its apparent molecular weight as estimated by SDS-PAGE can be lower, around 33 kDa, a phenomenon sometimes observed with hydrophobic integral membrane proteins. psu.edu Hydropathy analysis suggests that GltTBs traverses the membrane multiple times, potentially up to 12 times, similar to other members of the family. asm.orgpsu.edu

Structural and functional studies on GltTBs and its homologs have revealed key features of these transporters. Glutamate transporters, including bacterial ones, are known to exist as homotrimers, where three identical protein subunits assemble to form the functional transporter. bahargroup.orgrug.nlresearchgate.net Each subunit within the trimer is believed to contain a substrate translocation pathway. rug.nl The trimeric organization appears to be conserved across archaeal, bacterial, and mammalian glutamate transporters. bahargroup.orgrug.nlresearchgate.net

Detailed research on GltTBs has investigated specific regions of the protein crucial for its function. For instance, a conserved serine-rich motif located in a putative intracellular loop between transmembrane helices 6 and 7 has been studied. researchgate.net Cysteine-scanning mutagenesis and modification experiments suggest that this region forms a reentrant loop structure, which is unusual for transporter proteins but found in some ion channels. researchgate.net This reentrant loop is considered to be of critical importance for the function of the glutamate transporter. researchgate.net

Further studies have explored the cation coupling mechanisms of GltTBs. While expressed in E. coli, GltTBs catalyzes an electrogenic symport of L-glutamate with protons. nih.govacs.org However, studies using membrane vesicles from B. stearothermophilus suggest a Na+-H+ symport mechanism. nih.govacs.org The ability to utilize both proton and sodium gradients provides flexibility for the bacterium to accumulate glutamate under different environmental conditions.

Research findings on GltTBs contribute to the broader understanding of secondary active transport, the mechanisms of thermostability in proteins from thermophilic organisms, and the diverse strategies employed by prokaryotes for nutrient uptake and homeostasis.

Data on the cation coupling of GltTBs when expressed in different systems highlights the complexity of studying membrane protein function and the influence of the lipid environment or other cellular factors.

Properties

CAS No.

148770-39-2

Molecular Formula

C11H21NO2

Synonyms

gltTBS protein

Origin of Product

United States

Molecular Architecture and Genetic Determinants of Glttbs Protein

Genomic Organization and Transcriptional Unit of gltTBs

Genomic organization refers to the linear arrangement of DNA elements within an organism's genome and their distribution across chromosomes wikipedia.org. It can also encompass the three-dimensional structure of chromosomes and the positioning of DNA sequences within the nucleus wikipedia.org. The transcriptional unit of a gene, such as gltTBs, includes the DNA sequence that is transcribed into mRNA, encompassing the coding region and regulatory elements like promoters wikipedia.orgfrontiersin.org. Promoters are crucial for initiating transcription by serving as binding sites for RNA polymerase and associated transcription factors nih.govwur.nl. Studies on genomic organization and transcription initiation have identified key promoter elements, including upstream and downstream TFIIB recognition elements (BREu and BREd), the TATA box, and the initiator element (INR), which are often found in constrained positions nih.gov. While specific details on the genomic organization and transcriptional unit solely for gltTBs were not extensively detailed in the search results, the general principles of bacterial gene organization would apply, involving a promoter region upstream of the coding sequence and potentially a ribosomal binding site (RBS) within the transcriptional unit to facilitate translation nih.govthermofisher.com.

Primary Amino Acid Sequence Analysis and Characterization

Primary amino acid sequence analysis is fundamental to understanding a protein's identity, structure, and function rapidnovor.comnautilus.bio. The precise order and abundance of amino acids dictate how a protein folds and carries out its specific role nautilus.bio. Techniques like peptide mapping are used to identify or verify the primary structure by determining peptide molecular weights and matching them to theoretical masses from sequence databases rapidnovor.com.

In Silico Prediction of Sequence Features (e.g., putative promoters, ribosome-binding sites)

In silico methods play a significant role in predicting sequence features within a genome or gene sequence. For instance, computational tools can identify putative promoter regions, which are DNA sequences that regulate gene transcription initiation nih.govwur.nl. These tools often look for consensus sequences or motifs known to be recognized by transcription machinery researchgate.net. Similarly, ribosome-binding sites (RBS), essential for initiating protein translation in prokaryotes, can be predicted in silico nih.govthermofisher.com. In prokaryotes, the Shine-Dalgarno sequence is a well-characterized RBS located upstream of the start codon, and its sequence and spacing relative to the start codon influence translation efficiency thermofisher.com. Sequence logos derived from alignments can help identify consensus sequences for promoters and RBS elements researchgate.net.

Comparative Sequence Analysis with Homologous Glutamate (B1630785) Transporters (e.g., GltTBc, GltPEc, GltSEc)

Comparative sequence analysis involves comparing the amino acid sequences of a protein with those of homologous proteins from different organisms nih.gov. This approach helps identify conserved regions, which are likely to be functionally or structurally important. GltTBs, being a bacterial glutamate transporter, shares homology with other glutamate transporters such as GltTBc, GltPEc, and GltSEc researchgate.netresearchgate.net. Comparing the primary sequences of these homologs can reveal insights into conserved domains and residues that are critical for glutamate transport activity and mechanism across different species. While detailed comparative analysis results for GltTBs specifically against GltTBc, GltPEc, and GltSEc were not provided, the principle of using comparative analysis to understand conserved features in protein families is well-established nih.gov.

Identification of Conserved Motifs and Residues Critical for Functionality

Conserved motifs are recurring patterns of amino acids found in related proteins that are often associated with specific functions or structures nih.govmolbiol-tools.ca. Identifying these motifs in GltTBs through sequence analysis and comparison with homologs can highlight regions crucial for its activity. For example, a conserved serine-rich stretch in the glutamate transporter family has been identified and shown to form a substrate-sensitive reentrant loop critical for function researchgate.net. Cysteine-scanning mutagenesis studies on Bacillus stearothermophilus GltT (GltTBs) have indicated that specific residues within this serine-rich motif are accessible from both sides of the membrane and are involved in transport activity researchgate.net. Modification of certain cysteine residues in this region was found to block transport activity researchgate.net.

A data table summarizing some conserved motifs and residues identified in glutamate transporters, including insights from studies on GltTBs, is presented below:

Conserved Motif/RegionLocation (relative)Proposed RoleEvidence from GltTBs/Homologs
C-terminal halfC-terminusContains translocation path and binding sitesHighly conserved in glutamate transporter family researchgate.net.
Serine-rich stretchPutative intracellular loop (between helices 6 and 7)Forms a substrate-sensitive reentrant loop, critical for functionIdentified in GltT of B. stearothermophilus (GltTBs); cysteine substitutions and modification studies highlight critical residues researchgate.net.
Specific residues (e.g., S269, S270, E271 in GltTBs)Within the serine-rich motifAccessible from both membrane sides, involved in transport activityCysteine-scanning mutagenesis in GltTBs showed these positions are accessible and their modification affects transport researchgate.net.

Predicted and Experimentally Derived Structural Elements

Understanding the three-dimensional structure of a protein is essential for elucidating its function. Structural studies, both experimental and computational, provide insights into how the amino acid sequence folds into defined secondary and tertiary structures.

Secondary Structure Propensity and Formation of Alpha-Helices and Beta-Sheets

Protein secondary structure refers to the local folding patterns of the polypeptide chain, primarily forming alpha-helices and beta-sheets researchgate.netproteinstructures.com. These structures are stabilized by hydrogen bonds between backbone atoms mdpi.com. Alpha-helices are coiled structures with a specific number of residues per turn and a characteristic pitch proteinstructures.com. Beta-sheets consist of extended polypeptide strands arranged side-by-side, connected by hydrogen bonds proteinstructures.com.

Predicting protein secondary structure can be done using various computational methods that analyze the amino acid sequence mdpi.commolbiol-tools.ca. These methods assess the propensity of different amino acids to form helices, sheets, or coils mdpi.combiorxiv.org. Experimental techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy are used to determine protein structures at atomic resolution, providing definitive information on secondary structure elements researchgate.net.

While specific detailed predictions or experimental derivations of the complete secondary structure of GltTBs were not found in the search results, studies on glutamate transporters in general indicate the presence of transmembrane alpha-helices, consistent with their function as membrane proteins researchgate.net. The conserved serine-rich motif discussed earlier is located in a putative intracellular loop between membrane-spanning helices researchgate.net. Research on protein structure prediction and experimental determination methods confirms the importance of identifying alpha-helices and beta-sheets as fundamental components of protein architecture researchgate.netproteinstructures.commdpi.combiorxiv.orgnih.gov.

Mechanistic Elucidation of Glttbs Transport Activity

Substrate Recognition and Binding Specificity for L-Glutamate

GltTBs exhibits specificity for acidic amino acids, primarily L-glutamate and L-aspartate. nih.gov Research indicates that the transporter is specific for these substrates. nih.gov The binding site within the transporter is designed to accommodate the chemical structure of L-glutamate, facilitating its recognition and subsequent translocation. While L-glutamate is the preferred ligand, some related bacterial glutamate-binding proteins, such as VcGluP from Vibrio cholerae, can also bind L-glutamine and L-pyroglutamate, albeit with lower affinity, highlighting a degree of flexibility or related binding determinants within this protein family. whiterose.ac.uk Studies involving mutations in the substrate-binding site of related transporters have demonstrated the critical role of specific residues in determining substrate recognition and catalytic function. mdpi.com

Stoichiometry and Coupling Ion Requirements (Na+/H+ Symport)

The transport mechanism of GltTBs in Bacillus subtilis has been characterized as an electrogenic process. nih.gov Early studies using membrane vesicles demonstrated that the uptake of L-glutamate or L-aspartate is coupled to the symport of at least two protons. nih.gov This proton motive force-driven transport was not stimulated by an inward-directed sodium gradient in these specific experiments. nih.gov

However, other sources describe bacterial glutamate (B1630785) transporters, including gltT from Bacillus subtilis, as major high-affinity Na+-coupled glutamate/aspartate symport proteins. uni-goettingen.de This suggests a potential variability in coupling mechanisms within the bacterial glutamate transporter family or perhaps different conditions under which proton or sodium coupling predominates for GltTBs.

For related glutamate transporter homologs, such as GltPh from Pyrococcus horikoshii and mammalian glutamate transporters, the established stoichiometry involves the symport of three Na+ ions with each substrate molecule. nih.govnih.gov The functional units of glutamate transporters have been determined to be trimers. researchgate.net

Thermodynamics and Kinetics of Glutamate Translocation

The transport cycle of glutamate transporters, including bacterial homologs, involves the binding and release of the substrate on opposite sides of the membrane and the translocation of the substrate-binding site. nih.govnih.gov Thermodynamic studies on a glutamate transporter homologue (GltPh) have shown that the chemical potential of coupling ions, specifically sodium ions in that case, is coupled to the substrate binding and release steps of the transport cycle. nih.govnih.gov

While specific kinetic parameters (like Km and Vmax) for GltTBs transport of L-glutamate may vary depending on experimental conditions and the specific strain, studies on related enzymes and transporters provide insight into the factors influencing these parameters. For instance, kinetic measurements of glutamate racemase (a different enzyme involved in glutamate metabolism) show pH dependence of catalytic rates, indicating the influence of ionization states of residues on activity. nih.gov

Allosteric Regulation and Conformational Dynamics during the Transport Cycle

Glutamate transporters undergo significant conformational changes throughout their transport cycle. nih.gov These dynamics are essential for alternating access to the substrate-binding site from either the extracellular or intracellular side of the membrane. nih.govnih.gov Allosteric regulation, where binding of a molecule at one site influences activity at a distant site, is a common mechanism in protein function and can involve changes in protein shape and dynamics. nih.govplos.orgnih.govbritannica.com

For glutamate transporters, the coupled ions play a role in driving these conformational changes. nih.gov Studies using techniques like cysteine-scanning mutagenesis on related bacterial glutamate transporters, such as GltT of Bacillus stearothermophilus, have identified specific regions involved in these dynamics. researchgate.net A conserved serine-rich motif, for example, has been shown to form a substrate-sensitive reentrant loop that is critical for transport activity and accessible from both sides of the membrane during the transport cycle. researchgate.net This highlights how specific structural elements undergo dynamic rearrangements to facilitate substrate translocation.

Role of Electrochemical Gradients in Driving Transport

Secondary active transport, the category to which GltTBs belongs, utilizes the energy stored in electrochemical gradients to move substrates against their concentration gradients. libretexts.orguodiyala.edu.iq An electrochemical gradient is composed of both a chemical concentration gradient and an electrical potential difference across the membrane. libretexts.orgck12.org

In the case of proton-coupled symporters like GltTBs (as indicated by some studies nih.gov), the proton motive force (a combination of the proton concentration gradient and the membrane potential) provides the driving energy for L-glutamate uptake. nih.gov For transporters coupled to sodium ions (as suggested by other descriptions of bacterial glutamate transporters uni-goettingen.de), the sodium gradient fuels the transport cycle. nih.govnih.gov The movement of the coupling ion(s) down their electrochemical gradient is coupled to the uphill movement of the substrate (L-glutamate). libretexts.orguodiyala.edu.iq

Characterization of Inhibitor Binding Sites and Modes of Inhibition

The activity of GltTBs and related glutamate transporters can be modulated by inhibitors. For Bacillus subtilis gltP, transport of L-glutamate is known to be inhibited by compounds such as beta-hydroxyaspartate and cysteic acid. nih.gov

Inhibitors can interact with transporters in various ways, leading to different modes of inhibition, including reversible and irreversible mechanisms. du.ac.in Reversible inhibitors bind through non-covalent interactions, while irreversible inhibitors form more stable complexes, often through covalent bonds. du.ac.in Competitive inhibition, a type of reversible inhibition, occurs when the inhibitor competes with the substrate for binding to the active site. du.ac.in

Regulatory Mechanisms Governing Glttbs Expression and Function

Transcriptional Control of the gltTBs Gene

The transcription of the genes encoding glutamate (B1630785) synthase is a tightly controlled process, primarily governed by the availability of nitrogen sources and key metabolic intermediates. This regulation involves a sophisticated interplay between promoter regions, specific DNA binding sites, and regulatory proteins that can either activate or repress gene expression.

In Bacillus subtilis, the genes encoding the two subunits of glutamate synthase, gltA and gltB, are transcribed divergently from the gltC gene. The gltC gene itself codes for a transcriptional activator of the LysR-type family, which is crucial for the expression of gltAB. The promoter regions for gltA and gltC are located in the intergenic space, with their transcription start sites separated by a short distance of approximately 51 to 52 base pairs.

Functional analysis, including nested deletions of this regulatory region, has demonstrated that the strength and the specific start site of gltA transcription are heavily influenced by the upstream DNA sequence, which includes the valU promoter in some bacterial layouts. This indicates a complex promoter architecture where multiple elements contribute to the precise initiation and rate of transcription.

Cis-regulatory elements are specific DNA sequences located near the genes they regulate, acting as binding sites for transcription factors. In the gltAB-gltC regulatory region of B. subtilis, several such elements, often referred to as "Boxes," are critical for transcriptional control.

Box I : A 15-base-pair sequence, identified as a consensus binding site for LysR-type proteins, is centered at position -64 relative to the gltA transcription start site. Mutational analysis has confirmed that Box I is essential for both the GltC-mediated activation of gltA transcription and the autorepression of the gltC gene itself.

Box II : Located 22 base pairs downstream of Box I, this element shows similarity to Box I and overlaps the -35 region of the gltA promoter. Box II is indispensable for the activation of gltA but does not play a role in the autoregulation of gltC.

The spatial arrangement of these boxes is crucial for their function. Experiments altering the distance between Box I and Box II have shown that inserting a DNA segment equivalent to one helical turn can enhance gltA expression, whereas non-integral helical turns dramatically decrease it. This highlights the importance of the precise three-dimensional structure of the DNA for the proper assembly of the transcriptional machinery.

Cis-Regulatory ElementLocation (relative to gltA start)Function
Box I-64Required for GltC-mediated activation of gltA and autorepression of gltC
Box II-42Essential for activation of gltA; not involved in gltC autoregulation

Trans-acting regulatory proteins are factors that bind to cis-regulatory elements to control transcription. The LysR-family of transcriptional regulators (LTTRs) is the most abundant class of such proteins in prokaryotes. In the context of glutamate synthesis in B. subtilis, GltC is the primary trans-acting factor.

GltC functions as a dual regulator, capable of acting as both a transcriptional activator and a repressor. nih.gov

As an Activator : During growth on carbon sources like glucose, GltC activates the expression of the gltAB genes. This activation is stimulated by the presence of 2-oxoglutarate, a key intermediate in the Krebs cycle and a substrate for glutamate synthase. This mechanism ensures that glutamate synthesis is ramped up when carbon skeletons are available for amino acid production. researchgate.netnih.gov

As a Repressor : GltC also mediates the autorepression of its own gene, gltC. Furthermore, in the presence of excess intracellular glutamate, GltC's activator function on gltAB is inhibited. This inhibition is mediated by glutamate-degrading glutamate dehydrogenases (GDHs), which effectively prevent GltC from activating transcription when the cell has a sufficient supply of glutamate. researchgate.netnih.gov This dual-function allows the cell to precisely control the metabolic flux towards glutamate synthesis based on the availability of both precursors and the final product. researchgate.net

Regulatory ProteinFamilyMode of ActionEffector Molecules
GltCLysR-type (LTTR)Activator of gltAB; Repressor of gltC2-oxoglutarate (stimulates activation), Glutamate/GDHs (inhibit activation)

Post-Translational Modifications and Their Influence on GltTBs Activity and Stability

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can profoundly alter their activity, stability, or interaction with other molecules. wikipedia.org While specific PTMs on bacterial glutamate synthase are not extensively detailed in current literature, the principles of PTMs like phosphorylation and glutathionylation are well-established regulatory mechanisms in cellular metabolism.

Phosphorylation : This common PTM involves the addition of a phosphate (B84403) group to specific amino acid residues, most commonly serine, threonine, or tyrosine in eukaryotes, and also histidine and aspartate in prokaryotes. emory.edu This modification can introduce a negative charge, leading to conformational changes that alter protein function. While specific phosphorylation sites on GltTBs have not been prominently identified, analysis of protein sequences for consensus kinase recognition motifs could predict potential sites. Enzymes in related nitrogen metabolism pathways, such as glutamine synthetase, are known to be regulated by other modifications like adenylylation, highlighting the importance of such covalent modifications in this metabolic area. researchgate.net

Glutathionylation : S-glutathionylation is the reversible formation of a mixed disulfide bond between a protein cysteine residue and the tripeptide glutathione (B108866). nih.gov This PTM is a key response to oxidative stress, protecting sensitive cysteine thiols from irreversible oxidation. nih.gov It can also serve as a regulatory switch, modulating protein function in response to the cellular redox state. nih.gov Specific sites of glutathionylation on bacterial glutamate synthase are not yet fully characterized, but the presence of conserved cysteine residues would make them potential targets for this modification, especially under conditions of oxidative stress.

Although direct evidence for the functional consequences of phosphorylation or glutathionylation on GltTBs is limited, the general effects of these PTMs can be inferred.

Consequences of Phosphorylation : Phosphorylation can dramatically alter an enzyme's catalytic activity, either by activating or inhibiting it. It can also create binding sites for other proteins, thereby integrating the enzyme into larger regulatory networks. For example, phosphorylation could potentially modulate the affinity of glutamate synthase for its substrates (2-oxoglutarate and glutamine) or its product (glutamate), thus fine-tuning its activity in response to cellular signals.

Consequences of Glutathionylation : The addition of the bulky and charged glutathione molecule can alter a protein's structure and function. Glutathionylation often leads to a decrease in enzyme activity. Functionally, this could serve as a protective mechanism, temporarily shutting down the enzyme under severe oxidative stress to conserve resources and prevent the production of damaged metabolic products. Reversal of this modification by enzymes like glutaredoxins would allow for the rapid restoration of enzyme activity once normal redox conditions are re-established. nih.gov

Environmental Modulators of GltTBs Function

The functional activity of the GltTBs protein, a sodium-proton/glutamate symporter from the thermophilic bacterium Bacillus stearothermophilus, is intricately modulated by its surrounding environmental conditions. As a transporter embedded in the cytoplasmic membrane, its efficiency and mechanism are highly sensitive to physical and chemical parameters such as temperature and ion concentrations. These factors play a crucial role in the protein's conformational state and its ability to bind and translocate its substrate, L-glutamate. Furthermore, like other transport systems in bacteria, its expression and function are part of a broader adaptive network that responds to nutrient availability and cellular stress.

Temperature Dependence of Transport Activity

As a protein from a thermophilic organism that thrives at high temperatures, GltTBs exhibits significant thermostability and temperature-dependent activity. Research has demonstrated that its transport function is not only retained but is most active at elevated temperatures, which is consistent with the optimal growth temperature of its native host, Bacillus stearothermophilus (around 63 °C). core.ac.uk

Key research findings indicate a direct correlation between temperature and the transporter's reliance on sodium ions for its activity. The Na+ dependency of GltTBs has been observed to increase with rising temperature. nih.govnih.govresearchgate.netrug.nl This suggests that temperature induces conformational changes in the protein that favor the binding and/or translocation of Na+ along with glutamate. Studies on membrane vesicles from Bacillus stearothermophilus have shown that the transporter is thermostable up to 70°C and displays its highest activity between 60°C and 65°C. nih.gov This characteristic is a critical adaptation, allowing the bacterium to efficiently acquire essential amino acids in high-temperature environments.

ParameterObservationReference
Optimal Activity RangeHighest transport activity observed between 60°C and 65°C. nih.gov
ThermostabilityThe transport system is stable up to a temperature of 70°C. nih.gov
Sodium DependencyThe dependence of the transporter on Na+ ions for function increases as temperature rises. nih.govnih.govresearchgate.netrug.nl

Influence of Ion Concentrations (Na+, H+)

The this compound is a symporter that couples the transport of L-glutamate across the cell membrane to the electrochemical gradients of both sodium (Na+) and hydrogen (H+) ions. nih.gov In its native bacterial environment, GltTBs functions as a Na+/H+/L-glutamate symporter, likely translocating one Na+ ion and one H+ ion with each molecule of L-glutamate. nih.govrug.nlnih.gov This transport process is electrogenic, meaning it results in a net movement of charge across the membrane. nih.gov The ability to utilize both Na+ and H+ gradients provides metabolic flexibility, allowing the organism to harness energy from different ion motive forces.

The cation selectivity of GltTBs is remarkably sensitive to its membrane environment. When the gltTBs gene is removed from Bacillus stearothermophilus and expressed heterologously in a mesophilic bacterium like Escherichia coli, its ion dependency changes. In the E. coli membrane, the transporter's reliance on Na+ is lost, and it functions as an electrogenic symporter that uses two or more protons (H+) to drive glutamate uptake. nih.govnih.govnih.gov This phenomenon suggests that the lipid composition of the membrane plays a critical role in determining the conformational state of the this compound, which in turn dictates its ion selectivity. nih.govnih.gov

Condition / EnvironmentCoupling IonsTransport MechanismReference
Native (B. stearothermophilus)1 Na+ and 1 H+Electrogenic Na+/H+/L-glutamate symport. nih.govrug.nlnih.gov
Heterologous (E. coli)≥ 2 H+Electrogenic H+/L-glutamate symport; Na+ dependency is lost. nih.govnih.govnih.gov
Artificial Ion GradientsNa+ or H+Transport can be driven by an inwardly directed Na+ gradient alone or by a proton motive force (membrane potential or pH gradient). rug.nlnih.gov

Adaptation to Nutrient Availability and Stress Conditions

While direct studies on the regulation of GltTBs expression in response to specific nutrient or stress conditions in Bacillus stearothermophilus are limited, the behavior of related transport and metabolic systems in other Bacillus species provides valuable context. Bacteria have evolved sophisticated mechanisms to adapt to fluctuating nutrient levels and environmental stresses, such as osmotic stress. These adaptations often involve modulating the expression and activity of transporters and metabolic enzymes.

For example, in response to high osmolarity (a form of environmental stress), the related bacterium Bacillus methanolicus has been shown to increase the synthesis and subsequent export of L-glutamate, which acts as a compatible solute to protect the cell. nih.govfrontiersin.org This response involves the upregulation of genes responsible for glutamate synthesis. nih.gov Although this describes glutamate production rather than uptake, it highlights a common adaptive strategy in Bacilli where the metabolism and transport of key amino acids like glutamate are tightly regulated to cope with stress. It is plausible that under conditions of glutamate limitation, the expression of transporters like GltTBs would be upregulated to enhance the cell's capacity to scavenge this crucial nutrient from the environment. Conversely, under conditions of nutrient excess or certain stresses, its activity might be downregulated to maintain metabolic homeostasis. These regulatory mechanisms ensure that the cell can maintain its internal metabolic balance and structural integrity in a changing and often challenging environment.

Physiological Role of Glttbs in Bacillus Stearothermophilus

Contribution to Cellular L-Glutamate Acquisition and Homeostasis

The GltT protein of Bacillus stearothermophilus is a key facilitator of L-glutamate and L-aspartate uptake from the extracellular environment. nih.gov This transport system is highly specific for the L-isomers of these acidic amino acids and does not translocate their corresponding amines, L-glutamine and L-asparagine. nih.gov The mechanism of transport is an electrogenic process involving the symport (co-transport) of L-glutamate with one proton (H+) and one sodium ion (Na+). nih.gov This reliance on ion gradients allows the bacterium to accumulate glutamate (B1630785) against a concentration gradient, a vital process for maintaining intracellular amino acid pools.

The driving force for this uptake can be a membrane potential, a pH gradient, or a chemical gradient of sodium ions. nih.gov This versatility in energy coupling ensures that the bacterium can acquire glutamate under various physiological conditions. The electrogenic nature of the transport, where the translocation of the anionic L-glutamate is coupled with at least two monovalent cations, is a key feature of its function. nih.gov

Table 1: Substrate Specificity of the GltT Transport System

SubstrateTransport Activity
L-GlutamateHigh
L-AspartateHigh
L-GlutamineNone
L-AsparagineNone

Integration within Bacterial Nitrogen and Carbon Metabolism

While direct studies on the intricate integration of GltT in Bacillus stearothermophilus metabolism are limited, the central role of L-glutamate in bacterial physiology allows for well-founded inferences based on related Bacillus species. L-glutamate stands at the crossroads of carbon and nitrogen metabolism. biorxiv.org It serves as the primary amino group donor for the biosynthesis of numerous nitrogen-containing compounds. biorxiv.org The uptake of glutamate via GltT directly fuels this central metabolic pool.

Role in Thermophilic Adaptation and Survival under Extreme Conditions

A defining characteristic of Bacillus stearothermophilus is its thermophilic nature, with an optimal growth temperature around 60-65°C. nih.gov The GltT transport system is correspondingly thermostable, exhibiting maximal activity at these elevated temperatures. nih.gov The intrinsic stability of proteins is a critical adaptation for survival in high-temperature environments. The GltT protein, being a membrane-embedded transporter, maintains its structural integrity and functional capacity under conditions that would denature homologous proteins from mesophilic organisms.

Table 2: Temperature Profile of GltT Activity

TemperatureRelative Transport Activity
Below 40°CLow
40°C - 55°CIncreasing
60°C - 65°COptimal
Above 70°CDecreasing

Interplay with Other Membrane Transport Systems

Specific research detailing the direct interplay between the GltT transport system and other membrane transporters in Bacillus stearothermophilus is not extensively documented. However, based on the general principles of bacterial physiology, it is evident that the activity of GltT must be coordinated with other transport systems to maintain cellular homeostasis.

Advanced Methodologies for Glttbs Protein Research

Recombinant Expression and Purification Strategies

The successful biochemical and structural study of GltTBs hinges on the ability to produce and purify the protein in a stable and active form. This requires a carefully designed expression and purification strategy, beginning with the selection of an appropriate host system.

The choice of an expression system is a critical first step, as it impacts protein yield, folding, and post-translational modifications. For a bacterial membrane protein like GltTBs, each system offers distinct advantages and disadvantages.

Escherichia coli : This is the most common and cost-effective system for expressing bacterial proteins. youtube.comscispace.com Its rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains make it a primary choice. youtube.comnih.gov Strains like BL21(DE3) are workhorses, but for potentially toxic membrane proteins, strains such as C41(DE3) and C43(DE3), which are mutated to better tolerate membrane protein expression, are often more successful. nih.gov However, E. coli lacks the machinery for complex post-translational modifications found in eukaryotes and can sometimes fail to properly fold complex proteins, leading to the formation of non-functional aggregates known as inclusion bodies. scispace.commdpi.com

Baculovirus/Insect Cells : The Baculovirus Expression Vector System (BEVS) utilizes insect cells (e.g., Sf9, Sf21, High Five™) and is a powerful method for producing high levels of recombinant proteins. thermofisher.comsinobiological.com This eukaryotic system offers superior protein folding capabilities and can perform many post-translational modifications similar to those in mammalian cells. thermofisher.com While generally more complex and costly than bacterial expression, BEVS is an excellent option if E. coli expression fails to yield functional GltTBs or if specific eukaryotic-like modifications were hypothetically required for function. frontiersin.org

Mammalian Cells : Systems using cell lines like Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells represent the most sophisticated hosts for protein expression. youtube.com They ensure the most native-like protein folding and post-translational modifications for mammalian proteins. nih.gov For a bacterial protein like GltTBs, this system is typically unnecessary and overly complex unless the research goal is to study its behavior within a mammalian cell membrane environment. nih.gov

Table 1: Comparison of Expression Systems for GltTBs Protein
Expression SystemPrimary AdvantagesPrimary DisadvantagesSuitability for GltTBs
Escherichia coliLow cost, rapid growth, high yield, simple genetics. youtube.comPotential for misfolding (inclusion bodies), no complex PTMs. scispace.comHigh (most common starting point for bacterial proteins).
Baculovirus/Insect CellsHigh expression levels, good protein folding, some PTMs. thermofisher.comsinobiological.comHigher cost, slower, more complex than E. coli. sinobiological.comModerate (a viable alternative if E. coli fails).
Mammalian CellsMost authentic folding and PTMs for mammalian proteins. nih.govHighest cost, slowest growth, complex culture conditions. nih.govLow (generally not required for bacterial proteins).

Maximizing the yield of soluble, correctly folded GltTBs is crucial. In E. coli, this often involves fine-tuning expression conditions to prevent the protein from aggregating into inclusion bodies.

Key parameters for optimization include:

Inducer Concentration : The concentration of the inducer, typically Isopropyl β-D-1-thiogalactopyranoside (IPTG) for T7-based systems, can be titrated. nih.gov Using lower IPTG concentrations (e.g., 0.1-0.4 mM) can reduce transcriptional rates, which helps prevent the cellular folding machinery from being overwhelmed and promotes solubility. mdpi.com

Promoter and Vector Choice : Using vectors with weaker or more tightly regulated promoters can help control expression levels. nih.gov High-copy-number plasmids generally lead to higher yields but can also increase the risk of aggregation. nih.gov

Media and Additives : The composition of the growth media can be modified. Adding osmolytes like sorbitol or glycerol can help stabilize proteins. mdpi.com Auto-induction media, which contain a mixture of glucose, glycerol, and lactose, can provide a gradual shift from repression to induction as glucose is consumed, often leading to better soluble expression without the need for manual IPTG addition. mdpi.com

Fusion Tags : Attaching a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione (B108866) S-transferase (GST), to the N- or C-terminus of GltTBs can significantly enhance its solubility and simplify purification. genosphere-biotech.comarxiv.org These tags can later be removed by site-specific proteases like TEV protease. arxiv.org

Table 2: Common Strategies for Optimizing GltTBs Solubility in E. coli
ParameterConditionRationale
TemperatureLower incubation temperature (15-25°C) post-induction. genosphere-biotech.comSlows protein synthesis, allowing more time for proper folding. plos.org
Inducer (IPTG)Reduce concentration (0.1-0.4 mM). mdpi.comDecreases transcription rate, preventing overwhelming of cellular machinery. nih.gov
Media AdditivesSupplement with osmolytes (e.g., sorbitol, glycerol). mdpi.comStabilize protein conformation and improve solubility.
Fusion PartnersUtilize solubility-enhancing tags (e.g., MBP, GST). genosphere-biotech.comThe tag acts as a "chaperone," promoting the proper folding of the fused this compound.

As an integral membrane protein, GltTBs must be extracted from the lipid bilayer of the host cell and kept in a soluble state for purification and functional analysis.

Solubilization : This critical step involves using detergents to disrupt the cell membrane and create a micellar environment that mimics the hydrophobic core of the lipid bilayer. Detergent molecules are amphipathic, with a hydrophobic tail that interacts with the transmembrane domains of the protein and a hydrophilic head that interacts with the aqueous buffer. peakproteins.com The choice of detergent is empirical and must be screened for each specific protein. Common non-ionic or zwitterionic detergents used for membrane protein solubilization include n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and Triton X-100. peakproteins.comnih.gov The goal is to find a detergent that effectively extracts the protein while preserving its structural integrity and activity.

Reconstitution : For functional studies, the purified GltTBs must be transferred from the detergent-micelle environment back into a lipid bilayer, a process known as reconstitution. This is most commonly achieved by forming proteoliposomes, which are small artificial vesicles (liposomes) with the protein of interest embedded in their membrane. researchgate.net This is typically done by mixing the purified, detergent-solubilized protein with phospholipids, followed by the slow removal of the detergent via methods like dialysis, size-exclusion chromatography, or adsorption to hydrophobic beads. This process allows the phospholipids to self-assemble into a bilayer around the protein, creating a system suitable for transport assays. researchgate.net

Functional Characterization Assays

Once purified and reconstituted, GltTBs can be subjected to a variety of assays to determine its substrate specificity, transport kinetics, and mechanism.

Radiotracer uptake assays are a direct and robust method for measuring the transport activity of proteins like GltTBs. The principle involves measuring the accumulation of a radiolabeled substrate (e.g., ³H-L-glutamate or ¹⁴C-L-glutamate) inside proteoliposomes or whole cells expressing the transporter.

The typical workflow for a proteoliposome-based assay is as follows:

Preparation : GltTBs is reconstituted into liposomes containing a specific internal buffer.

Initiation : The proteoliposomes are rapidly mixed with an external buffer containing the radiolabeled substrate, often in the presence of an ion gradient (e.g., a sodium gradient) that is hypothesized to drive transport.

Termination : At specific time points, the transport reaction is stopped, typically by rapid filtration through a filter that retains the proteoliposomes but allows the external, unincorporated substrate to pass through.

Quantification : The amount of radioactivity trapped on the filter (representing substrate transported into the vesicles) is measured using a scintillation counter.

By measuring uptake at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ), which reflects the substrate affinity, and the maximum transport velocity (Vₘₐₓ) can be determined. nih.gov

Many transporters, particularly secondary active transporters like the glutamate (B1630785) transporter family, are electrogenic, meaning their activity results in a net movement of charge across the membrane. This property allows their function to be studied using sensitive electrophysiological techniques. nih.gov

Solid-Supported Membrane (SSM)-Based Electrophysiology : This technique is well-suited for purified and reconstituted bacterial transporters. Proteoliposomes containing GltTBs are adsorbed onto a lipid-coated sensor surface, creating a capacitive electrical circuit. Transport is initiated by a rapid change in substrate concentration, and the resulting charge movement across the vesicle membranes is detected as a transient electrical current. nih.gov This method allows for high-throughput screening and detailed pre-steady-state kinetic analysis that is difficult to achieve with radiotracer assays.

Patch-Clamp and Voltage-Clamping : These powerful techniques allow for the measurement of ion channel and transporter currents in real-time with high resolution. nih.gov While traditionally used for studying proteins in their native cell membranes or in heterologous expression systems like Xenopus oocytes, they can be adapted for reconstituted systems through techniques like giant liposome patch-clamping. By controlling the membrane voltage (voltage-clamping), researchers can investigate the voltage dependence of the transport cycle and the specific ionic currents associated with substrate translocation. nih.govnih.gov

Real-Time Transport Monitoring Techniques

The function of GltTBs family transporters is often studied by monitoring substrate transport in real-time using reconstituted systems. These techniques are crucial for understanding the kinetics of the transport cycle.

Radiolabeled Uptake Assays: A primary method involves reconstituting the purified GltPh protein into artificial lipid vesicles, known as proteoliposomes. By establishing an inwardly directed sodium (Na+) gradient, the conditions for transport are mimicked. The uptake of a radiolabeled substrate, such as L-[3H]aspartate, into the vesicles is then measured over time. This allows for the calculation of transport rates and the assessment of how factors like ion concentration or inhibitors affect function elifesciences.orgvetmeduni.ac.at. For instance, experiments have shown that the rate of Na+-driven uptake of L-aspartate is significantly higher than the rate of L-aspartate exchange when both the interior and exterior of the vesicle contain Na+ and L-aspartate, providing insights into the kinetics of the transport cycle elifesciences.org.

Single-Molecule FRET (smFRET): To observe the conformational dynamics of the transporter during its cycle, single-molecule Förster Resonance Energy Transfer (smFRET) is employed. This technique monitors the "elevator-like" movement of the transport domain relative to the static scaffold domain. In this setup, specific sites on the protein are labeled with donor and acceptor fluorophores. Changes in the distance between these domains during substrate translocation result in changes in FRET efficiency, which can be monitored in real-time nih.govrupress.orgpnas.org. These studies have revealed that the transporter cycles between an outward-facing state (OFS) and an inward-facing state (IFS) and that the dynamics of these transitions are influenced by the presence of substrates and ions rupress.orgembopress.org. For example, in the absence of Na+ and substrate, the transport domains of GltPh shuttle between the OFS and IFS at a mean frequency of 0.35 s⁻¹, a rate that is dramatically reduced in the presence of a Na+ and aspartate gradient embopress.org.

Table 1: Real-Time Transport Monitoring Findings for GltPh

Technique Observation Kinetic Parameter Example Source
Radiolabeled Uptake Measures concentrative uptake of L-[3H]aspartate driven by a Na+ gradient. Rate of uptake is significantly higher than substrate exchange. elifesciences.org
smFRET Monitors real-time conformational transitions between Outward-Facing (OFS) and Inward-Facing (IFS) states. Apo GltPh transition frequency: ~0.35 s⁻¹. embopress.org
smFRET-based uptake Measures the first half-cycle of transport (binding, translocation, release). Allows for direct measurement of τHC (half-cycle time). pnas.org

Isothermal Titration Calorimetry for Ligand Binding Affinity Determination

Isothermal Titration Calorimetry (ITC) is a powerful thermodynamic technique used to directly measure the heat changes that occur upon molecular interactions. It provides a complete thermodynamic profile of the binding event in a single experiment. For the GltTBs family, ITC has been instrumental in characterizing the binding of substrates and ions.

In a typical ITC experiment for GltPh, the protein is solubilized in a detergent solution and placed in the sample cell, while the ligand (e.g., L-aspartate) is titrated into the cell from a syringe rug.nl. The resulting heat changes are measured to generate a binding isotherm. Analysis of this isotherm yields the binding affinity (dissociation constant, Kd), the enthalpy change (ΔH), and the stoichiometry of binding (n) nih.govresearchgate.netbiorxiv.org.

Crucially, ITC studies on GltPh revealed that substrate binding is heterogeneous and best described by a two-state binding model, particularly at higher sodium concentrations. This indicates the co-existence of at least two distinct outward-facing substates that bind the substrate with different affinities (one high-affinity and one low-affinity state) nih.govresearchgate.netbiorxiv.org. The distribution between these states is influenced by the type and concentration of surrounding ions nih.govresearchgate.net.

Table 2: Thermodynamic Parameters of L-Aspartate Binding to GltPh via ITC

Condition (NaCl) Binding Model State Kd (nM) ΔH (kcal/mol) Stoichiometry (n) Source
50 mM Single-State - 917 -2.3 1.18 researchgate.netbiorxiv.org
500 mM Two-State High-Affinity 1.3 -3.3 0.64 researchgate.netbiorxiv.org
500 mM Two-State Low-Affinity 60.8 -7.1 0.22 researchgate.netbiorxiv.org
1 M Two-State High-Affinity 0.5 -3.7 0.77 researchgate.netbiorxiv.org
1 M Two-State Low-Affinity 27.4 -8.7 0.38 researchgate.netbiorxiv.org

Structural Biology Techniques for High-Resolution Analysis

High-resolution structural techniques have provided atomic-level insights into the architecture of GltTBs family transporters, revealing the molecular basis for substrate binding, ion coupling, and the elevator-like transport mechanism.

X-ray Crystallography and Sample Preparation for Membrane Proteins

X-ray crystallography has been pivotal in determining the three-dimensional structures of GltPh in various functional states. As a membrane protein, successful crystallization presents a significant challenge, requiring meticulous sample preparation. The process involves overexpressing the protein, solubilizing it from the membrane using detergents like n-dodecyl-β-D-maltoside (DDM), and extensive purification.

Crystallization is achieved through vapor diffusion methods, where the purified protein is mixed with a precipitant solution. Specific conditions have been developed for different GltPh mutants designed to trap the transporter in specific conformations. For example, crystals of a GltPh mutant (GltPh-XL1) were grown in solutions containing PEG 1000 and Lithium sulfate, whereas another mutant (GltPh-XL3) required PEG 400 and Magnesium chloride nih.gov. Before X-ray diffraction analysis, crystals are soaked in a cryoprotectant solution (e.g., containing glycerol) and flash-frozen in liquid nitrogen to prevent radiation damage nih.gov.

Table 3: Example Crystallization Conditions for GltPh Mutants

Mutant Conformation Trapped Precipitant Additives Source
GltPh-XL1 Outward-Facing State (OFS) 5-23% PEG 1000 100 mM Li₂SO₄, 50 mM citric acid, 50 mM Na₂HPO₄ nih.gov
GltPh-XL3 Inward-Facing State (IFS) 30-35% PEG 400 0.2 M MgCl₂, 0.1 M KCl, 0.025 M Na-citrate nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

While crystallography provides static snapshots, NMR spectroscopy is uniquely suited to study the dynamic nature of proteins in solution. For a large membrane protein like GltPh, a specialized ¹⁹F-NMR approach has been developed to monitor conformational changes rupress.orgnih.govrcsb.org.

In this method, a ¹⁹F probe is chemically attached to a specific site on the mobile transport domain via a cysteine mutation. Concurrently, a paramagnetic metal ion (Ni²⁺) is chelated to a di-histidine motif engineered into the static scaffold domain nih.govrcsb.org. The paramagnetic ion enhances the relaxation of the nearby ¹⁹F nucleus in a distance-dependent manner. By measuring these relaxation effects, different conformational states of the transporter can be distinguished and assigned. This innovative NMR approach was instrumental in discovering that GltPh samples three distinct conformations in slow exchange: one inward-facing state and two structurally different outward-facing states nih.govrcsb.orgebi.ac.ukpdbj.org.

Cryo-Electron Microscopy (Cryo-EM) for Large Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for membrane proteins that are difficult to crystallize or for studying proteins in a more native lipid environment bdjn.org. For GltPh research, single-particle cryo-EM has been used to determine the structures of the transporter reconstituted into lipid nanodiscs nih.govbiorxiv.org.

This technique was crucial in visualizing an unanticipated second outward-facing state that was first detected by ¹⁹F-NMR nih.govrcsb.org. Furthermore, cryo-EM has successfully captured the structure of GltPh in an open-channel state, providing a structural basis for the thermodynamically uncoupled chloride conductance observed in this transporter family nih.govbiorxiv.orgresearchgate.net. The ability of cryo-EM to analyze heterogeneous samples also allows for the computational sorting of particles into different conformational classes from a single sample preparation rupress.orgresearchgate.net.

Table 4: Selected Cryo-EM Structures of GltPh Homolog

PDB ID / EMD ID Conformation Resolution (Å) Environment Source
6UWF / EMD-20922 Outward-Facing State 2 (OFS₂) 3.08 Detergent rcsb.org
6UVV / EMD-20923 Intermediate Outward-Facing State 3.62 Nanodisc ebi.ac.uk
7L02 Open-Channel State (ClCS) 3.3 Nanodisc nih.gov

Spectroscopic Methods (e.g., Circular Dichroism, Fourier-Transform Infrared Spectroscopy)

Spectroscopic techniques like Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable information about the secondary structure and conformational integrity of proteins.

Circular Dichroism (CD): Far-UV CD spectroscopy is widely used to assess the secondary structure content of proteins. For GltP, a close homolog of GltTBs, CD analysis confirmed that the protein is predominantly α-helical researchgate.nettandfonline.com. The measured α-helix content of approximately 66% is consistent with the helical content derived from the high-resolution crystal structure of GltPh, indicating that the protein fold is well-preserved after purification and solubilization tandfonline.com. CD is also used to monitor the thermal stability of the protein by measuring changes in the signal as a function of temperature nih.govcambridge.org.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is sensitive to the vibrational modes of the polypeptide backbone and can be used to analyze secondary structure and detect subtle conformational changes tandfonline.comacs.org. For GltP, FTIR analysis also provided an estimate of the α-helix content at approximately 66%, corroborating the CD and crystallographic data tandfonline.com. Furthermore, FTIR difference spectroscopy has been used to probe the protonation states of specific acidic residues, such as the key aspartate residue D405 in GltPh, which is critical for transporter function acs.org.

Molecular Interaction Studies

Unraveling the functional roles of the this compound necessitates a deep understanding of its interactions with other molecules. Molecular interaction studies are crucial for mapping the complex networks in which a protein participates, thereby providing insights into its biological functions. These methodologies can be broadly categorized into those that identify protein-protein interactions and those that characterize the binding of ligands, such as small molecules or substrates.

Protein-Protein Interaction Mapping (e.g., Affinity Purification-Mass Spectrometry, Yeast Two-Hybrid, BioGRID)

Identifying the proteins that physically associate with GltTBs is fundamental to understanding its cellular pathways and regulatory mechanisms. Several high-throughput and targeted methods are employed to create comprehensive protein-protein interaction (PPI) maps. nih.gov These networks are graphical representations of the cellular interactome, where proteins are shown as nodes and their interactions as connecting edges. youtube.com

Affinity Purification-Mass Spectrometry (AP-MS): This is a widely used and powerful technique for identifying protein complexes on a large scale. springernature.com The method involves attaching an affinity tag (like GFP or FLAG tags) to the this compound (the "bait"). springernature.com When this tagged protein is expressed in cells, it forms complexes with its natural interaction partners ("prey"). The bait protein, along with its bound partners, is then selectively purified from a cell lysate using an affinity resin that recognizes the tag. springernature.com The entire complex is subsequently analyzed by mass spectrometry to identify all the proteins that were purified, thus revealing the interaction partners of GltTBs. The spoke expansion model is often used to interpret the results, where the bait is assumed to interact with all other identified proteins. youtube.com

Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method used to discover binary protein-protein interactions. It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In this system, the GltTBs "bait" protein is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This event activates the transcription of a reporter gene, allowing for the identification of interacting pairs.

BioGRID (Biological General Repository for Interaction Datasets): BioGRID is a public database that archives and curates genetic and protein interaction data from published literature. It serves as a valuable resource for accessing known interactions for proteins of interest and for placing newly discovered interactions within the context of the global interactome.

MethodologyPrincipleStrengthsLimitations
Affinity Purification-Mass Spectrometry (AP-MS)Purification of a tagged "bait" protein and its binding partners, followed by identification via mass spectrometry. springernature.com- Identifies multi-protein complexes.
  • Detects interactions in a near-native cellular environment.
  • - May miss transient or weak interactions.
  • Can produce false positives through indirect associations.
  • Yeast Two-Hybrid (Y2H)Reconstitution of a functional transcription factor through the interaction of "bait" and "prey" fusion proteins in yeast.- Effective for detecting binary, direct interactions.
  • Suitable for large-scale screening of libraries.
  • - High rate of false positives/negatives.
  • Interactions must occur in the yeast nucleus.
  • Proximity-Ligation (PL) Techniques (e.g., BioID)A mutant biotin ligase fused to the bait protein labels nearby proteins, which are then purified and identified. springernature.com- Captures transient and proximal interactions in living cells. springernature.com
  • Provides spatial information about protein neighborhoods.
  • - Labeling radius can be imprecise.
  • Does not distinguish direct from indirect interactions.
  • Protein-Ligand Interaction Analysis

    The binding of ligands—small molecules, substrates, or cofactors—to GltTBs is central to its function. Analyzing these interactions provides critical information about the protein's mechanism of action, specificity, and potential for modulation. The study of protein-ligand interactions involves understanding the physicochemical forces that govern binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govvolkamerlab.org

    A variety of biophysical and computational techniques are used to characterize these interactions:

    X-ray Crystallography and NMR Spectroscopy: These are powerful methods for determining the three-dimensional structure of a GltTBs-ligand complex at atomic resolution. nottingham.ac.uk This information reveals the precise binding mode of the ligand and the specific amino acid residues involved in the interaction, which is invaluable for understanding binding affinity and specificity.

    Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, allowing for the determination of key thermodynamic parameters, including the dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS). nih.gov

    Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding events in real-time. It provides data on the association rate (kon) and dissociation rate (koff) of the interaction, from which the binding affinity (Kd) can be calculated.

    Computational Docking and Molecular Dynamics (MD) Simulations: These in silico methods predict how a ligand might bind to the known structure of GltTBs and simulate the dynamic behavior of the protein-ligand complex over time. mdpi.comnih.gov These approaches help in visualizing interactions and understanding the structural basis of binding. nih.govnih.gov

    Genetic Engineering and Mutagenesis Approaches

    Site-Directed Mutagenesis for Structure-Function Relationships

    Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes (mutations) in a DNA sequence. wikipedia.orgneb.com This method allows researchers to systematically substitute, delete, or insert amino acids in the this compound. By comparing the functional properties of the mutated protein to the wild-type version, investigators can deduce the role of individual amino acid residues. nih.govnih.gov

    This approach is particularly valuable for:

    Identifying Catalytic Residues: Mutating residues within a predicted active site can abolish or alter enzymatic activity, thereby confirming their role in catalysis.

    Mapping Interaction Interfaces: Altering residues at a protein-protein or protein-ligand interface can disrupt binding, helping to map the specific points of contact. nih.govasbmb.org

    Investigating Protein Stability: Some mutations can affect the folding and stability of the protein, providing insights into its structural integrity. anu.edu.au

    The process typically involves using custom-designed oligonucleotide primers containing the desired mutation in a polymerase chain reaction (PCR) to amplify a plasmid containing the GltTBs gene. neb.comnih.gov The original, non-mutated template DNA is then removed, often by enzymatic digestion with DpnI, leaving behind the mutated plasmid for expression and functional analysis. nih.govneb.com

    Hypothetical GltTBs MutantMutation TypeRationale for StudyPredicted Outcome
    D150ASubstitution (Aspartic Acid to Alanine)Test the role of a conserved acidic residue in the putative active site.Loss of catalytic activity, suggesting D150 is critical for function.
    K210RSubstitution (Lysine to Arginine)Determine if a positive charge at this position is sufficient for a specific protein-ligand interaction.Binding affinity is retained, indicating the positive charge is the key feature.
    Δ(250-255)DeletionInvestigate the function of a flexible loop region.Altered substrate specificity or protein instability.
    F75WSubstitution (Phenylalanine to Tryptophan)Introduce an intrinsic fluorescent probe to study conformational changes upon ligand binding.Changes in fluorescence emission upon binding, allowing for kinetic studies.

    Gene Deletion and Overexpression Studies

    Manipulating the expression level of the GltTBs gene within a cellular or organismal context provides valuable information about its physiological role.

    Gene Overexpression: Conversely, increasing the expression of the this compound above its normal levels can also be informative. Overexpression can sometimes enhance a particular cellular process, providing clues to the protein's function. nih.gov It can also reveal "gain-of-function" phenotypes or highlight dosage-sensitive interactions, where an excess of the protein might have specific, sometimes deleterious, effects. nih.gov

    Computational and Bioinformatic Analyses

    Computational and bioinformatic approaches are indispensable for modern protein research, providing a framework for generating hypotheses, interpreting experimental data, and predicting protein characteristics. nih.govresearchgate.net These in silico tools leverage vast biological databases and sophisticated algorithms to analyze sequences, structures, and functional information.

    For this compound research, key bioinformatic analyses include:

    Sequence Analysis: Comparing the amino acid sequence of GltTBs with sequences in databases like Swiss-Prot or GenBank can identify homologous proteins. researchgate.net This can reveal conserved domains, predict potential functions based on related proteins, and guide the design of mutagenesis experiments. nih.govresearchgate.net

    Structural Modeling: In the absence of an experimentally determined structure, homology modeling can be used to build a 3D model of GltTBs based on the known structure of a related protein. nih.govnih.gov Web-based servers like SWISS-MODEL facilitate this process. nih.govresearchgate.net These models are crucial for visualizing the protein's architecture and predicting potential active sites or interaction interfaces. nih.gov

    Protein-Protein and Protein-Ligand Docking: Computational docking algorithms predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These tools can be used to screen virtual libraries of small molecules to identify potential ligands for GltTBs or to model how it might interact with other proteins. researchgate.net

    Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of GltTBs at an atomic level. nih.govnih.gov These simulations can reveal how the protein's structure fluctuates over time, how it changes conformation upon ligand binding, and the energetic principles governing its interactions. mdpi.comnih.gov

    Tool/MethodApplication in GltTBs ResearchInformation Gained
    BLAST (Basic Local Alignment Search Tool)Searching sequence databases for proteins similar to GltTBs.Identification of homologs, conserved domains, and evolutionary relationships.
    SWISS-MODELPredicting the 3D structure of GltTBs based on a homologous template. nih.govresearchgate.netA putative 3D model for hypothesis generation (e.g., active site location).
    AutoDock/RosettaPredicting the binding pose of a ligand in the GltTBs active site.Plausible binding modes and identification of key interacting residues.
    GROMACS/AMBERSimulating the dynamic movements of the this compound in a solvent environment.Understanding protein flexibility, conformational changes, and stability.
    Prosite/PfamScanning the GltTBs sequence for known protein family signatures and domains. researchgate.netFunctional annotation and classification of the protein.

    Homology Modeling and Molecular Dynamics Simulations for Structure and Dynamics Prediction

    Homology modeling is a powerful computational technique used to predict the three-dimensional (3D) structure of a protein when only its amino acid sequence is known. youtube.comyoutube.com This method relies on the principle that proteins with similar sequences adopt similar structures. youtube.com The process involves identifying a known experimental protein structure (template) that has a high sequence similarity to the target protein, in this case, GltTBs. The GltTBs sequence is then aligned with the template sequence, and a 3D model is constructed based on the template's backbone coordinates. plos.org For complex proteins like membrane transporters, multi-template homology modeling, which utilizes several template structures, can improve the accuracy of the model by combining the best segments from each template. biorxiv.org

    Once a 3D model of the this compound is generated, molecular dynamics (MD) simulations are employed to refine the structure and study its dynamic behavior in a simulated physiological environment. nih.govmdpi.comyoutube.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of the protein's conformational changes, flexibility, and interactions with its surroundings, such as a lipid bilayer and solvent molecules. nih.govmdpi.com These simulations can reveal crucial information about the protein's stability, the movement of its domains, and how it responds to the binding of substrates or other molecules. nih.govplos.org For instance, simulations can show how the binding of a substrate induces conformational changes that are essential for its transport across the cell membrane. nih.govnih.gov

    Table 1: Key Steps in Homology Modeling and Molecular Dynamics Simulation of this compound

    StepDescriptionKey Considerations
    Template Selection Identifying suitable protein structures with high sequence identity to GltTBs from the Protein Data Bank (PDB).Sequence identity should ideally be above 30% for reliable modeling. nih.gov Multiple templates can be used for different domains of the protein.
    Sequence Alignment Aligning the amino acid sequence of GltTBs with the template sequence(s).Accuracy of the alignment is critical for the quality of the final model, especially in regions of low sequence similarity. plos.org
    Model Building Generating the 3D coordinates of GltTBs based on the aligned template structure(s).Loop regions that differ from the template need to be modeled, which can be a source of inaccuracy.
    Model Refinement Optimizing the geometry and energy of the initial model to produce a more physically realistic structure.Energy minimization and short MD simulations are often used to relax the structure and remove steric clashes.
    Model Validation Assessing the quality of the final 3D model using various stereochemical and knowledge-based checks.Tools like Ramachandran plots are used to evaluate the conformational plausibility of the protein backbone.
    MD Simulation Setup Placing the GltTBs model in a simulated environment, typically a lipid bilayer with water and ions.The choice of force field and simulation parameters is crucial for obtaining realistic results.
    Equilibration Allowing the simulated system to reach a stable state before the production run.This involves gradually heating the system and allowing the solvent and lipids to relax around the protein.
    Production Run Running the simulation for a sufficient length of time to observe the desired biological phenomena.The length of the simulation depends on the process being studied, ranging from nanoseconds to microseconds.
    Trajectory Analysis Analyzing the output of the MD simulation to extract meaningful information about the protein's dynamics.This can include calculating root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analyzing conformational changes.

    Docking Simulations for Ligand-Protein Interactions

    Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a protein to form a stable complex. meilerlab.orgcam.ac.uk This technique is instrumental in understanding the specific interactions between the this compound and its potential substrates or inhibitors. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these conformations based on their predicted binding affinity. nih.gov

    Docking simulations can be performed in two main ways: blind docking, where the entire protein surface is searched for potential binding sites, or focused docking, where the simulation is restricted to a known or predicted binding pocket. nih.gov For GltTBs, docking studies can help identify the key amino acid residues that are involved in substrate recognition and binding. ic.ac.uk The insights gained from docking simulations are valuable for designing experiments to probe the protein's function and for the development of specific inhibitors. Combining docking with molecular dynamics simulations can provide a more accurate and dynamic picture of the ligand-protein interaction. nih.gov

    Table 2: Methodologies for GltTBs Ligand-Protein Interaction Studies

    MethodologyDescriptionApplication to GltTBs
    Blind Docking The entire surface of the this compound is searched to identify potential binding sites for a ligand.Useful for identifying novel binding pockets and for initial screening of potential ligands when the binding site is unknown. nih.gov
    Focused Docking The docking simulation is confined to a specific, predefined binding site on the this compound.Increases the efficiency and accuracy of predicting the binding mode of a known substrate or inhibitor.
    Virtual Screening A large library of small molecules is computationally docked against the this compound to identify potential binders.A common approach in drug discovery to find new lead compounds that could modulate the activity of GltTBs.
    Covalent Docking A specialized docking method used when the ligand forms a covalent bond with the protein.Can be used to study the interaction of GltTBs with substrates that form a transient covalent intermediate during transport. nih.gov
    MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) are post-docking methods to calculate the binding free energy of a ligand-protein complex.Provides a more accurate estimation of the binding affinity of a substrate to GltTBs compared to standard docking scoring functions.

    Subcellular Localization Prediction Tools

    Determining the subcellular localization of a protein is crucial for understanding its biological function. plos.org For the this compound, computational prediction tools can provide a rapid and cost-effective initial assessment of its cellular compartment. These tools utilize various features of the protein's amino acid sequence to make predictions. nih.gov

    Table 3: Overview of Subcellular Localization Prediction Tools

    Tool CategoryPrediction BasisExamples
    Signal Peptide-Based Presence of N-terminal sorting signals.SignalP, TargetP
    Amino Acid Composition-Based Overall amino acid and dipeptide frequencies.WoLF PSORT
    Homology-Based Similarity to proteins with known localization.PSORTb
    Machine Learning-Based Support Vector Machines (SVMs), Neural Networks, Bayesian Networks.Cello, MultiLoc2, PSLT2 plos.org
    Integrated/Hybrid Methods Combination of multiple features and prediction methods.YLoc, SherLoc2

    Phylogenetic Tree Construction and Evolutionary Analysis

    Phylogenetic analysis is used to study the evolutionary relationships between the this compound and other related proteins from different species. nih.gov By constructing a phylogenetic tree, researchers can infer the evolutionary history of the protein, identify conserved regions that are likely important for its function, and understand how the protein has diverged over time. nih.govnih.govfrontiersin.org

    The process of constructing a phylogenetic tree for GltTBs typically involves the following steps:

    Sequence Retrieval: Homologous sequences of GltTBs are identified from protein databases using sequence similarity search tools like BLAST.

    Multiple Sequence Alignment (MSA): The retrieved sequences are aligned to identify conserved and variable regions. This is a critical step as the quality of the alignment directly impacts the accuracy of the phylogenetic tree.

    Phylogenetic Tree Construction: A phylogenetic tree is generated from the MSA using various computational methods. Common methods include neighbor-joining, maximum parsimony, maximum likelihood, and Bayesian inference. Each method has its own assumptions and statistical models of evolution. For example, the LG model is an amino-acid replacement matrix often used in protein phylogenetics. atgc-montpellier.fr

    Tree Evaluation: The reliability of the constructed tree is assessed using statistical tests such as bootstrap analysis or by calculating posterior probabilities for Bayesian trees.

    Evolutionary analysis of the this compound family can reveal functional divergence among its members, where different proteins have evolved new specificities or functions. nih.govnih.gov For example, a phylogenetic analysis of the gltB gene in Burkholderiales has been used to understand the relationships between different bacterial species. researchgate.net Such studies provide a broader context for understanding the specific role and characteristics of the this compound.

    Table 4: Methods for Phylogenetic Tree Construction

    MethodPrincipleAdvantagesDisadvantages
    Neighbor-Joining A distance-matrix method that clusters sequences based on their genetic distance.Fast and suitable for large datasets.Does not assume a common evolutionary rate and can be less accurate than character-based methods.
    Maximum Parsimony A character-based method that seeks the tree with the fewest evolutionary changes.Can be effective when homoplasy (convergent evolution) is low.Can be computationally intensive and may be misled by long-branch attraction.
    Maximum Likelihood A character-based method that evaluates the likelihood of the observed data given a specific evolutionary model and tree.Statistically robust and provides a measure of confidence for each branch.Computationally expensive, especially for large datasets.
    Bayesian Inference A character-based method that uses Bayes' theorem to calculate the posterior probability of a tree.Can incorporate complex evolutionary models and provides probabilities for the clades.Can be computationally intensive and requires careful selection of prior probabilities.

    Future Research Directions and Biotechnological Prospects

    Elucidation of Novel Regulatory Networks for GltTBs

    Understanding the regulatory networks that control GltTBs expression and activity is a critical area for future research. Gene regulatory networks involve intricate interactions between DNA, RNA, proteins, and metabolites that collectively govern gene expression levels and cellular function wikipedia.orgembopress.org. While putative promoter, terminator, and ribosome-binding-site sequences for the gltTBs gene have been identified, a comprehensive understanding of the transcription factors, signaling molecules, and environmental cues that influence its expression is still needed nih.gov. Future studies could utilize techniques such as ChIP-seq to identify transcription factor binding sites, RNA sequencing to analyze transcriptional responses under different conditions, and proteomics to identify interacting protein partners that may modulate GltTBs activity or stability embopress.orgqiagen.com. Elucidating these networks will provide valuable insights into how glutamate (B1630785) transport is controlled in Bacillus stearothermophilus and potentially in other organisms with similar symporters.

    Development of Advanced Methodologies for Membrane Protein Characterization

    Membrane proteins like GltTBs are notoriously challenging to study due to their hydrophobic nature and the difficulty in their isolation, purification, and structural determination in a native-like environment researchgate.net. Research on GltTBs can drive the development of advanced methodologies for membrane protein characterization. Current techniques for protein characterization include mass spectrometry, chromatography, electrophoresis, spectroscopy, and biophysical assays, each providing unique information about protein structure, function, and properties creative-proteomics.comhalolabs.com. Mass spectrometry-based technology is a predominant method for protein characterization, involving enzymatic digestion, liquid chromatography, and peptide mass spectrometry creative-proteomics.com. However, applying these methods to hydrophobic membrane proteins can be difficult researchgate.net. Future research could focus on optimizing methods for solubilizing and stabilizing GltTBs in lipidic environments, such as nanodiscs, to facilitate structural studies using techniques like cryo-EM or solid-state NMR researchgate.netcreative-proteomics.com. Developing novel approaches for studying the dynamics and conformational changes of GltTBs during substrate translocation would also contribute significantly to the field of membrane protein characterization.

    Potential for Protein Engineering and Design of GltTBs Variants

    Protein engineering offers exciting possibilities for modifying GltTBs to alter its substrate specificity, transport efficiency, or regulatory properties twistbioscience.com. By introducing specific mutations, researchers could create GltTBs variants with tailored characteristics for various applications twistbioscience.combiocompare.com. Techniques like site-saturation mutagenesis and directed evolution, coupled with high-throughput screening methods, can be employed to generate and identify variants with desired traits twistbioscience.combiocompare.comnih.gov. For instance, engineering efforts could aim to enhance glutamate uptake under specific environmental conditions or alter its coupling to sodium and protons. Engineered GltTBs variants could serve as valuable tools for studying transport mechanisms or be integrated into synthetic biological systems for specific purposes.

    Exploration of GltTBs as a Model for Understanding Proton-Coupled Symporters

    GltTBs, as a sodium/proton/glutamate symporter, serves as an excellent model system for understanding the broader class of proton-coupled symporters nih.govasm.org. These transporters utilize the energy of the proton electrochemical gradient, and sometimes additional ion gradients like sodium, to drive the uphill transport of substrates across membranes asm.orgnih.gov. Studying the transport mechanism of GltTBs, including the coupling of sodium and proton translocation to glutamate binding and transport, can provide fundamental insights into the alternating-access mechanism employed by many symporters nih.gov. Research utilizing techniques such as electrophysiology, stopped-flow fluorescence, and molecular dynamics simulations can help elucidate the conformational changes and energetic landscape of the transport cycle in GltTBs, contributing to our understanding of proton-coupled symport in general.

    Non-Clinical Applications in Synthetic Biology and Industrial Processes

    The unique properties of GltTBs, such as its thermophilicity and ability to transport glutamate, make it a candidate for non-clinical applications in synthetic biology and industrial processes nih.gov. In synthetic biology, GltTBs could be incorporated into engineered microorganisms to enhance their ability to scavenge glutamate from the environment or to facilitate the production of glutamate-derived compounds american.eduhudsonlabautomation.comresearchgate.net. For example, it could be used in biocatalytic processes or integrated into synthetic pathways for the production of valuable chemicals. american.eduhudsonlabautomation.com. The use of engineered proteins in industrial processes, including those from thermophilic organisms, is an area of growing interest mdpi.comnih.gov. GltTBs could potentially be utilized in bioremediation efforts involving glutamate or in the development of biosensors for detecting glutamate levels.

    Q & A

    Q. What experimental techniques are recommended for initial structural characterization of the gltTBS protein?

    To establish baseline structural data, use a combination of circular dichroism (CD) spectroscopy to assess secondary structure and size-exclusion chromatography (SEC) to evaluate oligomeric states. For tertiary structure insights, employ X-ray crystallography or cryo-electron microscopy (cryo-EM) . Validate findings using SDS-PAGE under reducing/non-reducing conditions to confirm disulfide bond formation . Include buffer optimization (pH, ionic strength) based on protocols from phase separation databases like LLPSDB, which standardize experimental conditions for proteins .

    Q. How can researchers identify functional domains within the this compound?

    Utilize sequence alignment tools (e.g., BLASTp) to compare gltTBS against homologs in UniProt or LLPSDB, focusing on conserved motifs . Follow with domain truncation experiments : clone putative domains into expression vectors and assay for activity (e.g., binding assays). For nucleic acid interactions, use electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) to quantify affinity .

    Advanced Research Questions

    Q. What strategies resolve contradictions in reported phase-separation behavior of gltTBS under varying experimental conditions?

    • Systematic replication : Reproduce conflicting studies using identical protein concentrations, buffers (e.g., ionic strength, pH), and crowding agents (e.g., PEG-8000) as described in LLPSDB entries .
    • Multi-technique validation : Combine fluorescence recovery after photobleaching (FRAP) with turbidity assays to correlate phase separation kinetics with macroscopic observations.
    • Meta-analysis : Use LLPSDB’s curated data to identify trends in phase behavior relative to post-translational modifications (PTMs) or mutations .

    Q. How can researchers design experiments to distinguish between gltTBS’s autonomous phase-separation capacity and coacervation with partner biomolecules?

    • Component titration : Test gltTBS alone vs. with putative partners (e.g., RNA, DNA) across a range of concentrations.
    • Cross-linking mass spectrometry : Identify interaction interfaces to differentiate direct binding from passive co-localization.
    • Mutagenesis : Target regions predicted to drive phase separation (e.g., low-complexity domains) and assess loss-of-function phenotypes .

    Q. What computational tools are optimal for predicting gltTBS’s phase-separation propensity?

    Leverage CamSol or PONDR for intrinsic disorder prediction and PScore for phase-separation likelihood. Cross-reference outputs with experimental data in LLPSDB to refine algorithms . For dynamic modeling, use coarse-grained molecular dynamics simulations parameterized with experimental biophysical data (e.g., binding affinities from SPR).

    Methodological Challenges

    Q. How should researchers optimize gltTBS purification to minimize aggregation without disrupting native conformation?

    • Buffer screening : Test detergents (e.g., CHAPS, DDM) and additives (e.g., glycerol, arginine) to stabilize solubility.
    • Tag cleavage : Use TEV protease to remove affinity tags post-purification, reducing non-specific interactions.
    • Quality control : Validate monodispersity via dynamic light scattering (DLS) and activity via functional assays .

    Q. What statistical approaches are recommended for analyzing gltTBS’s dose-dependent effects in cellular assays?

    Apply non-linear regression models (e.g., Hill equation) to quantify EC50 values. For heterogeneous cellular responses, use single-cell imaging paired with machine learning-based segmentation (e.g., CellProfiler) to resolve subpopulation variability .

    Data Integration & Reproducibility

    Q. How can researchers standardize gltTBS-related data for cross-study comparisons?

    Adopt the MIAPE (Minimum Information About a Proteomics Experiment) guidelines for metadata reporting. Deposit raw data (e.g., crystallography maps, SPR sensorgrams) in repositories like PRIDE or EMDB, linking to LLPSDB entries for phase-separation contexts .

    Q. What frameworks address reproducibility issues in gltTBS’s interaction studies?

    • Blinded analysis : Assign independent teams to replicate key experiments.
    • Negative controls : Include scrambled RNA/DNA sequences in binding assays to rule out non-specific interactions.
    • Open protocols : Share step-by-step workflows via platforms like Protocols.io , emphasizing critical variables (e.g., temperature gradients during phase separation) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.